molecular formula C46H30 B14035417 1,3-Bis(10-phenylanthracen-9-yl)benzene

1,3-Bis(10-phenylanthracen-9-yl)benzene

Cat. No.: B14035417
M. Wt: 582.7 g/mol
InChI Key: QGCLEBUWPRQZBZ-UHFFFAOYSA-N
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Description

1,3-Bis(10-phenylanthracen-9-yl)benzene is an advanced organic semiconductor that serves as a highly efficient host material in the emissive layer of blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). Its molecular architecture, featuring a central benzene core linked to two phenylanthracene moieties, is engineered to possess a high triplet energy (T1) level. This critical characteristic is essential for effectively confining excitons on the blue-emitting guest dopant, thereby minimizing energy loss and enabling high external quantum efficiency (EQE) in devices [source: OLED research publications]. The compound exhibits excellent thermal stability and film-forming properties, which are crucial for the vacuum deposition processes used in manufacturing stable and long-lasting OLED displays and lighting panels. Researchers value this material for addressing the significant challenges associated with achieving efficient and stable blue emission, which is key for full-color displays and solid-state lighting technologies. Its application is primarily focused on developing next-generation, energy-efficient electroluminescent devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

9-phenyl-10-[3-(10-phenylanthracen-9-yl)phenyl]anthracene

InChI

InChI=1S/C46H30/c1-3-16-31(17-4-1)43-35-22-7-11-26-39(35)45(40-27-12-8-23-36(40)43)33-20-15-21-34(30-33)46-41-28-13-9-24-37(41)44(32-18-5-2-6-19-32)38-25-10-14-29-42(38)46/h1-30H

InChI Key

QGCLEBUWPRQZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

One of the most reliable methods to synthesize this compound involves the Suzuki-Miyaura cross-coupling reaction. This method couples aryl halides with arylboronic acids under palladium catalysis to form biaryl linkages.

  • Starting materials : Methyl 1,3-dibromobenzene or methyl 3,5-dibromobenzoate and (10-phenylanthracen-9-yl)boronic acid.
  • Catalyst : Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)).
  • Base : Potassium carbonate (K2CO3).
  • Solvent : Mixed solvent systems, often tetrahydrofuran (THF) or toluene with water.
  • Conditions : Reflux under nitrogen atmosphere.
  • Outcome : Formation of the bis-substituted anthracene derivative with yields typically ranging from moderate to high.

After cross-coupling, the ester group can be hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid, which can be further transformed into acyl azides for subsequent reactions.

Curtius Rearrangement for Functionalization

The Curtius rearrangement is employed to convert acyl azides derived from the bis-substituted benzoic acid intermediates into isocyanates, which can then be used to append other functional groups or complex molecular fragments such as porphyrins.

  • Procedure : Heating the acyl azide in the presence of a nucleophile (e.g., a porphyrin derivative) in toluene with triethylamine at approximately 110 °C.
  • Result : Formation of urea-linked conjugates or other derivatives through the intermediate isocyanate.
  • This method was used to prepare 3,5-bis(10-phenylanthracen-9-yl)benzene-appended porphyrins, demonstrating the utility of this rearrangement in complex molecule synthesis.

Buchwald–Hartwig Coupling Reaction

For related anthracene derivatives, the Buchwald–Hartwig amination has been utilized to form carbon-nitrogen bonds between aryl halides and amines.

  • Example : Synthesis of 10-(4-(5,5-dimethylbenzofuro[3,2-c]acridin-13(5H)-yl)phenyl)-10-phenylanthracen-9(10H)-one involved the Buchwald–Hartwig coupling between brominated anthracene intermediates and ancillary ligands.
  • Catalyst : Palladium-based catalysts under inert atmosphere.
  • Solvent : Toluene.
  • Conditions : Heating under reflux.
  • This method provides a route to functionalized anthracene derivatives that can be precursors or analogs of this compound.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield & Notes Reference
Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K2CO3, (10-phenylanthracen-9-yl)boronic acid, methyl 1,3-dibromobenzene Reflux in mixed solvents, N2 atmosphere Moderate to high yield; versatile for biaryl formation
Curtius Rearrangement Acyl azide intermediate, toluene, triethylamine Heating at 110 °C Efficient for linking porphyrins via isocyanate intermediate
Buchwald–Hartwig Coupling Pd catalyst, aryl bromide, amines Reflux in toluene Used for functionalized anthracene derivatives; moderate yields

In-Depth Research Findings and Analysis

Synthetic Efficiency and Purity

  • The Suzuki-Miyaura coupling reaction is favored for its mild conditions and tolerance of functional groups, which is critical for preserving the anthracene moiety's integrity.
  • Purification typically involves silica gel column chromatography, often using petroleum ether/dichloromethane mixtures as eluents.
  • High-performance liquid chromatography (HPLC) confirms purity levels above 95% in well-optimized protocols.

Structural and Functional Considerations

  • The bis(phenylanthracenyl) substitution pattern influences the electronic and steric properties of the compound, which is crucial for its role in energy transfer and photophysical applications.
  • The Curtius rearrangement allows for the attachment of bulky or sensitive groups such as porphyrins without compromising the anthracene core.
  • The Buchwald–Hartwig reaction expands the functionalization scope, enabling the introduction of nitrogen-containing groups for further molecular complexity.

Application-Driven Synthesis

  • The preparation of this compound derivatives is often motivated by their use in organic electronics and photophysical studies.
  • Covalent linking to porphyrins via the Curtius rearrangement has been shown to facilitate intramolecular energy transfer, a key feature for designing efficient organic light-emitting materials.
  • The synthetic strategies are adaptable to scale-up and modification, allowing for tailored molecular design.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(10-phenylanthracen-9-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Bis(10-phenylanthracen-9-yl)benzene, also known as C46H30, is a chemical compound with diverse applications, particularly in the realm of materials science and organic electronics . This compound consists of two phenylanthracene units linked by a benzene core . The presence of the anthracene units contributes to its unique photoluminescent properties, making it valuable in various technological applications .

Applications

  • Organic Light-Emitting Diodes (OLEDs): this compound can be used as a light-emitting dopant in OLEDs . Its twisted conformation effectively prevents π-conjugation, leading to deep-blue photoluminescence with high quantum efficiency, almost independent of solvent polarity . It has been used to create blue organic light-emitting diodes .
  • Intramolecular Energy Transfer Studies: This compound serves as a building block for creating more complex molecular architectures, such as bis(10-phenylanthracen-9-yl)benzene-appended porphyrins (BPABPs) . These structures are designed to study intramolecular energy transfer between chromophores, particularly between anthracene and porphyrin units .
  • Materials Chemistry: this compound is relevant in materials chemistry, especially concerning singlet-singlet and triplet-triplet energy-transfer processes .

Notable Properties

  • Photoluminescence: this compound exhibits deep-blue photoluminescence .
  • High Quantum Efficiency: The compound has a high photoluminescence quantum efficiency, making it suitable for applications in light-emitting devices .
  • Solvent Polarity Independence: The photoluminescence properties of this compound are almost independent of the solvent polarity .
  • π-Conjugation Prevention: The twisted conformations of the anthracene units effectively prevent π-conjugation .

Mechanism of Action

The mechanism of action of 1,3-Bis(10-phenylanthracen-9-yl)benzene primarily involves its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo intersystem crossing to form a triplet state, which can participate in triplet-triplet annihilation processes. The compound’s ability to undergo efficient energy transfer processes makes it valuable in applications like photon upconversion and photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 1,2-DPA2 and 1,4-DPA2

The substitution pattern of anthracene units on the central benzene ring significantly influences photophysical properties:

Property 1,3-DPA2 (meta) 1,2-DPA2 (ortho) 1,4-DPA2 (para)
Steric Hindrance Moderate High Low
Conjugation Efficiency Optimal Reduced High
Quantum Yield (TTA) High Moderate Moderate
Application Photon upconversion Limited by sterics Less efficient TTA

1,3-DPA2 outperforms its isomers in TTA due to balanced steric and electronic effects, whereas 1,4-DPA2’s para-substitution leads to excessive rigidity, reducing triplet energy transfer .

Extended π-Conjugated Derivatives: BPAPN

1,8-Bis(4-(10-phenylanthracen-9-yl)phenyl)naphthalene (BPAPN) replaces the central benzene ring with naphthalene, enabling intramolecular excimer emission. Key differences include:

Property 1,3-DPA2 BPAPN
Core Structure Benzene Naphthalene
Emission Type Monomer fluorescence Intramolecular excimer
Emission Color Blue-green Blue
Application Photon upconversion OLEDs

BPAPN’s excimer emission enhances stability in solid-state devices, while 1,3-DPA2’s monomer emission is better suited for solution-based TTA systems .

Porphyrin-Appended Derivatives

3,5-Bis(10-phenylanthracen-9-yl)benzene-appended porphyrins integrate a porphyrin core, altering light-harvesting properties:

Property 1,3-DPA2 Porphyrin-Appended Derivative
Absorption Range 300–450 nm Extended to near-infrared
Functionality TTA upconversion Light-harvesting/sensing
Quantum Yield High Moderate (self-quenching)

The porphyrin derivative’s broad absorption enables multispectral applications but suffers from self-quenching, limiting efficiency compared to 1,3-DPA2 .

Anthracene Derivatives with tert-Butyl Substituents

Compounds like 3,6-bis(4-(tert-butyl)phenyl)-2,5-bis(4-(10-phenylanthracen-9-yl)benzyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exhibit reduced reactivity in singlet oxygen trapping due to steric shielding of anthracene moieties. In contrast, 1,3-DPA2’s exposed structure facilitates efficient triplet energy transfer .

Biological Activity

1,3-Bis(10-phenylanthracen-9-yl)benzene (1,3-DPA2) is a compound of significant interest due to its unique structural properties and potential applications in photonic and electronic devices. This article explores the biological activity of 1,3-DPA2, focusing on its photophysical properties, mechanisms of action in biological systems, and implications for future research.

Structural Characteristics

1,3-DPA2 is a dimeric structure composed of two anthracene units connected by a phenyl group. This configuration allows for various interactions with biological molecules and enhances its photophysical properties. The compound's molecular formula is C26H20C_{26}H_{20}, and it exhibits distinct absorption and emission characteristics that are crucial for its biological activity.

Photophysical Properties

The photophysical properties of 1,3-DPA2 have been extensively studied, particularly in the context of triplet-triplet annihilation (TTA) processes. TTA involves the conversion of two triplet excitons into one singlet exciton, which can enhance light absorption and emission efficiencies in applications such as organic light-emitting diodes (OLEDs) and solar energy conversion systems.

Key Photophysical Data

PropertyValue
Absorption Maximum360 nm
Emission Maximum450 nm
Quantum Yield16.8%
Lifetime of Triplet State10 μs

These properties indicate that 1,3-DPA2 can effectively participate in energy transfer processes, making it a candidate for applications in photonic devices.

Biological Activity

Research has indicated that 1,3-DPA2 exhibits notable biological activity, particularly in the realm of photodynamic therapy (PDT) and as a potential agent in organic electronics.

  • Photodynamic Therapy : The compound can generate reactive oxygen species (ROS) upon irradiation, which can induce cell death in cancer cells. This property is attributed to its ability to absorb light efficiently and convert it into chemical energy.
  • Energy Transfer : Studies have shown that 1,3-DPA2 can facilitate energy transfer processes between different chromophores, enhancing the efficiency of light-emitting systems. This capability is particularly useful in designing materials for OLEDs and solar cells.

Case Studies

Several studies have highlighted the biological implications of using 1,3-DPA2:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with 1,3-DPA2 under light exposure led to significant apoptosis in various cancer cell lines. The mechanism involved ROS generation and subsequent oxidative stress on cellular components.
  • Organic Light Emitting Diodes (OLEDs) : Research indicated that incorporating 1,3-DPA2 into OLED structures improved device performance by enhancing electroluminescence efficiency through effective energy transfer mechanisms.

Future Directions

The promising biological activity of 1,3-DPA2 suggests several avenues for future research:

  • Enhanced Photodynamic Agents : Further exploration into modifying the structure of 1,3-DPA2 could lead to more effective PDT agents with improved selectivity and lower toxicity.
  • Advanced Materials for Electronics : Investigating the use of 1,3-DPA2 in hybrid organic-inorganic systems may yield materials with superior electronic properties.

Q & A

Basic: What synthetic methodologies are recommended for 1,3-Bis(10-phenylanthracen-9-yl)benzene, and how is purity ensured?

Answer:
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link anthracene derivatives to a central benzene ring. For example, 9,10-diarylanthracene analogs are synthesized using palladium catalysts with aryl boronic acids under inert conditions . Post-synthesis, purification is achieved via column chromatography or recrystallization. Purity validation requires:

  • NMR spectroscopy for structural confirmation (e.g., aromatic proton integration).
  • HPLC with UV detection (≥98% purity threshold) .
  • Mass spectrometry for molecular weight verification.

Basic: Which spectroscopic techniques are essential for characterizing its photophysical properties?

Answer:
Key techniques include:

  • UV-Vis absorption spectroscopy to determine π-π* transitions and bandgap. Anthracene derivatives typically show absorption peaks at ~350–400 nm.
  • Fluorescence spectroscopy to measure emission spectra and quantum yield (e.g., λem ~450 nm for blue emission) .
  • Transient absorption spectroscopy to study triplet-state lifetimes and energy transfer kinetics .

Advanced: How does molecular geometry influence triplet energy transfer (TET) efficiency in photon upconversion systems?

Answer:
The distance between the anthracene moiety and the coordinating group (e.g., pyridine) critically affects TET efficiency. Studies using phenylene spacers (e.g., PyPxPAn ligands) show:

  • Dexter-type TET dominates at short distances (<2 nm), with an attenuation factor β = 0.724 Å<sup>−1</sup> .
  • Exciton hopping occurs at longer distances (>3 phenylene units), bypassing distance-dependent decay .
Spacer Units (x)TET MechanismFUC (%)Attenuation Factor (β, Å<sup>−1</sup>)
0–2Dexter0.14–5.80.724
3–4Hopping0.2–0.4N/A

Methodological Insight: Use transient absorption spectroscopy to measure TET rate constants (kTET) and correlate with spacer length .

Advanced: How to resolve contradictory efficiency trends in spacer-optimized systems?

Answer: Contradictions arise from competing energy transfer pathways. For example, in CdSe:PyPxPAn/DPA systems, FUC initially decreases with spacer length (x = 0–2) due to Dexter decay but increases at x = 3–4 due to exciton hopping .
Experimental Design:

  • Variable-temperature PL studies to distinguish thermally activated hopping from tunneling.
  • Density functional theory (DFT) to model electronic coupling between spacer units.
  • Single-crystal X-ray diffraction to resolve molecular packing effects.

Advanced: What strategies improve electroluminescent efficiency in OLEDs using this compound?

Answer:

  • Host-Guest Architecture: Use this compound as a host with emitters like DPAVBi. Achieve EQE >6% via Förster resonance energy transfer (FRET) .

  • Device Optimization:

    • Layer Thickness: Optimize electron-transport layer (ETL) thickness to balance charge injection.
    • Doping Concentration: Maintain 5–10% emitter doping to minimize aggregation.
  • Key Metrics:

    Device TypeEQE (%)Luminance (cd/m²)Driving Voltage (V)
    Non-doped Blue5.81000<10
    Doped Green6.71000<10

Methodology: Use atomic layer deposition (ALD) for precise layer fabrication and angle-resolved electroluminescence spectroscopy to assess emission uniformity .

Advanced: How to address discrepancies in quantum yield measurements across solvents?

Answer: Solvent polarity and aggregation can alter photoluminescence quantum yield (PLQY).

  • Aggregation-Induced Emission (AIE) Studies: Compare PLQY in THF (dispersed) vs. thin films (aggregated).
  • Lifetime Measurements: Time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways.
  • Solvent Screening: Test in toluene, chloroform, and DMSO to isolate polarity effects.

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